![molecular formula C6H13N3O3S B14345437 Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]- CAS No. 104789-49-3](/img/structure/B14345437.png)
Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]- is a complex organic compound with a unique structure that includes multiple functional groups such as ester, urea, hydrazine, and ether
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]- typically involves the reaction of hydrazine derivatives with carbonyl compounds. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained. The specific synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
化学反応の分析
Types of Reactions
Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions may vary, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce oxides, while reduction may yield hydrazine derivatives. Substitution reactions can result in a wide range of products depending on the substituents involved.
科学的研究の応用
Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]- has numerous applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Thiosemicarbazide: A related compound with similar functional groups but different structural arrangement.
Isothiosemicarbazide: Another related compound with distinct chemical properties.
Uniqueness
Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]- is unique due to its specific combination of functional groups and structural features
特性
CAS番号 |
104789-49-3 |
|---|---|
分子式 |
C6H13N3O3S |
分子量 |
207.25 g/mol |
IUPAC名 |
2-[(aminocarbamothioylamino)methoxy]ethyl acetate |
InChI |
InChI=1S/C6H13N3O3S/c1-5(10)12-3-2-11-4-8-6(13)9-7/h2-4,7H2,1H3,(H2,8,9,13) |
InChIキー |
YVHLUBWDWLRBBR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCOCNC(=S)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



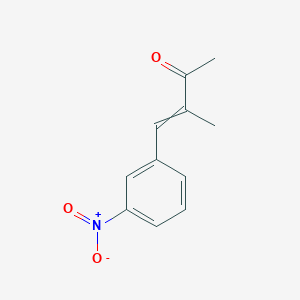
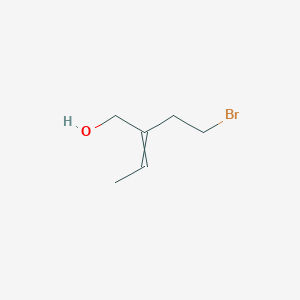

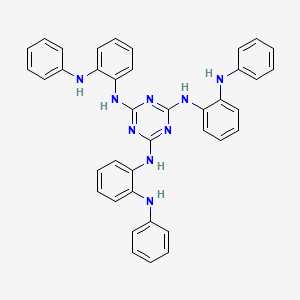
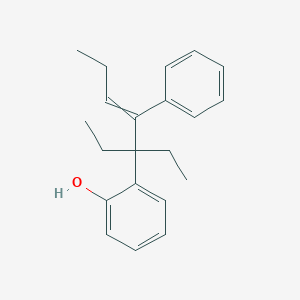
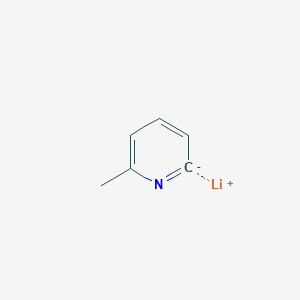
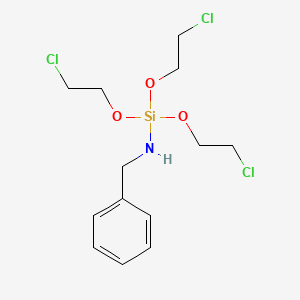
![4-[2-(Methylselanyl)ethyl]benzene-1,2-diol](/img/structure/B14345419.png)

![Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate](/img/structure/B14345434.png)
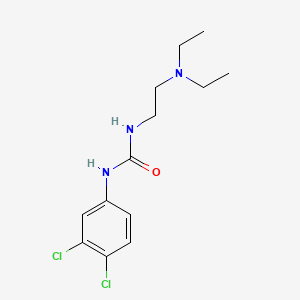
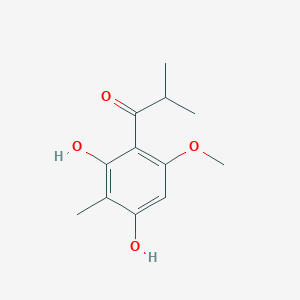
![2-[4-(Heptyloxy)phenyl]-5-(hexadecyloxy)-1,3-dioxane](/img/structure/B14345449.png)
